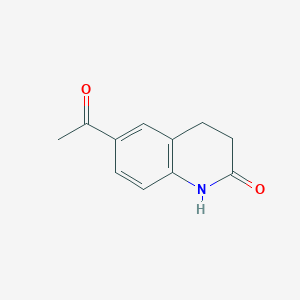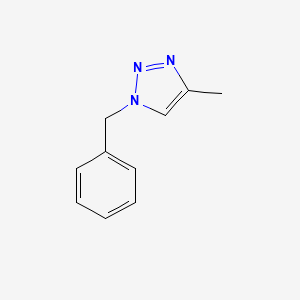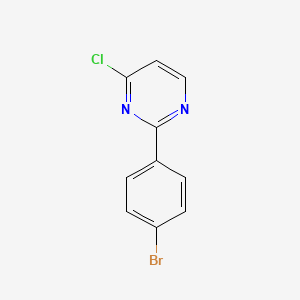
2-(4-Bromophenyl)-4-chloropyrimidine
概要
説明
2-(4-Bromophenyl)-4-chloropyrimidine is a halogenated pyrimidine derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. The presence of bromine and chlorine substituents on the aromatic ring and pyrimidine core, respectively, makes it a versatile precursor for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions .
Synthesis Analysis
The synthesis of related halogenated pyrimidine derivatives often involves the substitution reactions where halogen atoms serve as reactive sites for nucleophilic attack. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a closely related compound, is achieved through a multi-step process starting from commercially available methyl 2-(4-bromophenyl) acetate. The process includes the formation of dimethyl 2-(4-bromophenyl) malonate, followed by cyclization to the target pyrimidine derivative . Similarly, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is often confirmed using X-ray crystallography. For example, the structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined using X-ray techniques, which revealed the orthorhombic crystal system and close molecular packing . The crystal structure of related compounds, such as 4-chloro-2-(phenylselanyl) pyrimidine, has also been elucidated, providing insights into the geometric parameters and intermolecular interactions .
Chemical Reactions Analysis
Halogenated pyrimidines undergo various chemical reactions, including ring rearrangements and cross-coupling reactions. The 1,2,4-triazolo[4,3-c]pyrimidine derivatives can undergo Dimroth rearrangement to form 1,2,4-triazolo[1,5-c]pyrimidines . Additionally, the presence of halogen atoms allows for further diversification through palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination . The reactivity of the halogen substituents is also exploited in the synthesis of bis[4-chloro-2-pyrimidyl] dichalcogenides and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines are influenced by the presence of halogen atoms, which can increase the compound's electrophilic nature and susceptibility to nucleophilic attack. The electrophilic character of 2,4-dichloropyrimidine, for example, is utilized to prepare a variety of 4-chloro-2-(arylchalcogenyl) pyrimidine compounds . The stability of these compounds can vary; while some are stable enough to be isolated in pure form, others are prone to isomerization under ambient conditions .
科学的研究の応用
Synthesis and Intermediate Use
2-(4-Bromophenyl)-4-chloropyrimidine plays a crucial role in the synthesis of other compounds. For instance, it is an important intermediate in the synthesis of pyrimidines, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine. This compound has wide-ranging applications in pharmaceutical and chemical fields. It's used to synthesize various active compounds, including N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl) butane-1sulfonamide and 5-(4-bromophenyl)-4-(2-((5-bromopyrazin-2-yl) oxy) ethoxy) -6-chloropyrimidine (Hou et al., 2016).
Antimicrobial, Anthelmintic, and Insecticidal Activities
A series of 4(4'-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives, synthesized from 2-(4-Bromophenyl)-4-chloropyrimidine, exhibited significant to moderate biological activities. These activities include antimicrobial, anthelmintic, and insecticidal properties, highlighting the compound's potential in developing new therapeutic agents (Bamnela & Shrivastava, 2010).
Nonlinear Optical Properties
Density functional theory (DFT) calculations have been used to analyze the reactivity descriptors and electronic and structural relationship of pyrimidine analogs synthesized from 2-(4-Bromophenyl)-4-chloropyrimidine. These studies help understand the compound's potential in nonlinear optical (NLO) materials, although they may not indicate strong NLO properties (Malik et al., 2020).
Pharmaceutical Intermediates
The compound has been used as an intermediate in the synthesis of various pharmaceutical agents. This includes its role in creating diarylpyrimidine HIV-1 reverse transcriptase inhibitors and derivatives, demonstrating its significance in developing antiviral medications (Ju Xiu-lia, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
将来の方向性
This could involve potential applications of the compound, areas of research that could be pursued based on its properties, and ways to improve its synthesis or modify its structure to enhance its properties.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational tools. Please consult a qualified chemist or a reliable source for detailed information.
特性
IUPAC Name |
2-(4-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRDFIXSEIZKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523082 | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-chloropyrimidine | |
CAS RN |
88627-14-9 | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88627-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



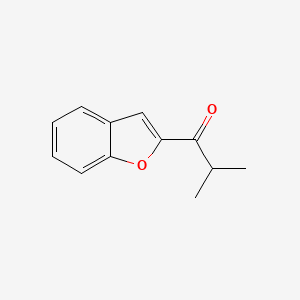

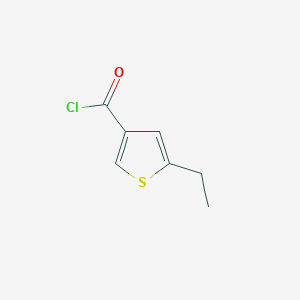
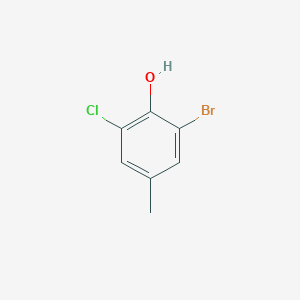
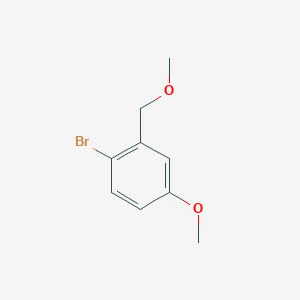
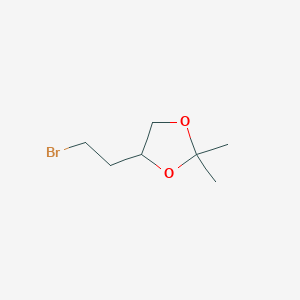
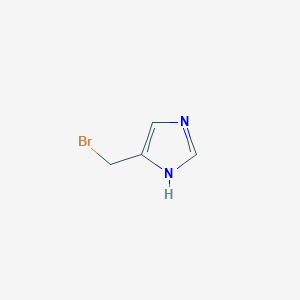
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)


